

# Application Note: Quantification of Eliglustat in Human Urine by LC-MS/MS

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## Compound of Interest

Compound Name: Eliglustat-d15

Cat. No.: B8135464

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## Introduction

Eliglustat (Cerdelga®) is a substrate reduction therapy approved for the long-term treatment of Gaucher disease type 1 (GD1).[1][2] It functions as a specific and potent inhibitor of glucosylceramide synthase.[2][3][4] The metabolism of Eliglustat is primarily mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. Following oral administration, approximately 42% of the dose is excreted in the urine, predominantly as metabolites, with less than 1% excreted as the unchanged drug. This application note describes a sensitive and robust bioanalytical method for the quantification of Eliglustat in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Eliglustat-d4, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

## Experimental

### Materials and Reagents

- Eliglustat reference standard (≥98% purity)
- Eliglustat-d4 (internal standard, IS) (≥98% purity, isotopic purity ≥99%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human urine (drug-free)

## Instrumentation

- Liquid Chromatograph: A system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm) is a suitable choice.

## Sample Preparation

Given that urine is a less complex matrix than plasma, a straightforward "dilute-and-shoot" or a simple protein precipitation method can be employed.

### Protocol: Protein Precipitation

- Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 100 μL of the urine sample.
- Add 20 μL of the working solution of Eliglustat-d4 (internal standard).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

## Liquid Chromatography

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile with 0.1% Formic acid
- Flow Rate: 0.40 mL/min
- Injection Volume: 5  $\mu$ L
- Column Temperature: 40°C
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	20
1.0	20
3.0	95
4.0	95
4.1	20
5.0	20

## Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 140°C
- Desolvation Temperature: 300°C
- Capillary Voltage: 3500 V

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Eliglustat	405.4	84.1	Optimize for instrument
Eliglustat-d4	409.4	88.1	Optimize for instrument

Note: The precursor-to-product ion transition for Eliglustat is based on published data for plasma analysis. The transition for the deuterated internal standard is predicted based on the fragmentation of the parent compound.

## Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to evaluate include:

- **Linearity:** A calibration curve should be constructed over a relevant concentration range (e.g., 1-500 ng/mL).
- **Accuracy and Precision:** Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
- **Selectivity and Specificity:** Assessed by analyzing blank urine samples from multiple sources to check for interferences.
- **Matrix Effect:** Evaluated to ensure that the urine matrix does not cause ion suppression or enhancement.
- **Recovery:** The efficiency of the extraction process should be determined.
- **Stability:** The stability of Eliglustat in urine should be assessed under various storage and handling conditions (freeze-thaw, short-term, and long-term).

## Data Summary

The following tables summarize the key quantitative parameters of the bioanalytical method.

Table 1: Chromatographic and Mass Spectrometric Parameters

Parameter	Value
LC Column	Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Mobile Phase	A: 0.1% Formic acid in waterB: Acetonitrile with 0.1% Formic acid
Flow Rate	0.40 mL/min
Ionization Mode	ESI Positive
MRM Transition (Eliglustat)	m/z 405.4 → 84.1

| MRM Transition (IS) | m/z 409.4 → 88.1 |

Table 2: Method Validation Summary (Hypothetical Data)

Parameter	Result
Linearity Range	1.0 - 500.0 ng/mL ( $r^2 > 0.99$ )
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Intra-day Precision (%CV)	≤ 15%
Inter-day Precision (%CV)	≤ 15%
Accuracy (% Bias)	Within ±15%
Recovery	> 85%

| Matrix Effect | Minimal |

## Visualizations



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Caption: Experimental workflow for Eliglustat quantification in urine.

## Conclusion

This application note provides a detailed protocol for the quantification of Eliglustat in human urine using LC-MS/MS. The method is straightforward, employing a simple protein precipitation step for sample preparation and a sensitive LC-MS/MS method for detection. The use of a stable isotope-labeled internal standard ensures the reliability of the results. This method is well-suited for use in clinical and research settings for the bioanalysis of Eliglustat.

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## References

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